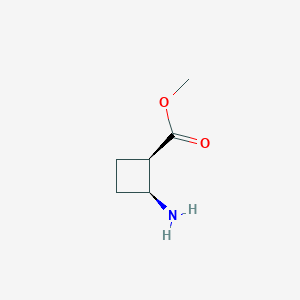

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Übersicht

Beschreibung

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural properties. The compound features a cyclobutane ring, which is a four-membered ring structure, and contains both an amino group and a carboxylate ester group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the addition of methyl diazoacetate to 2-(N-acetylamino)acrylate can yield an equimolar mixture of cis and trans isomers of amino acid derivatives, which can be separated by chromatography . Another method involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate to obtain both enantiomers of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and resolution of enantiomers using chiral catalysts or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under suitable conditions.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism by which methyl (1R,2S)-2-aminocyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (1R,2S)-2-aminocyclopropane-1-carboxylate

- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate

- Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Uniqueness

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The specific (1R,2S) configuration also contributes to its unique reactivity and interaction with biological molecules.

Biologische Aktivität

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and biological properties. This compound contains a rigid cyclobutane ring, an amino group, and a carboxylate group, which contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various stereocontrolled reactions. Notable methods include:

- Chemoenzymatic transformations : Utilizing enzymes to induce asymmetry in achiral precursors.

- Michael–Dieckmann-type reactions : This method allows for the formation of the cyclobutane core from appropriate starting materials .

2. Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Research has demonstrated that this compound can irreversibly inhibit ACC (acetyl-CoA carboxylase) deaminase by modifying critical nucleophilic residues within its active site. This modification can significantly alter enzyme activity and lead to metabolic consequences.

- Binding Affinity : Studies have shown that this compound interacts with various biological targets, suggesting potential applications in drug design and development.

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated irreversible inhibition of ACC deaminase. |

| Study B | Binding Studies | Identified potential binding sites on target enzymes. |

| Study C | Metabolic Impact | Showed significant metabolic changes in treated organisms. |

Study A found that this compound effectively inhibits ACC deaminase, leading to altered lipid metabolism in model organisms. This study highlights the compound's potential as a therapeutic agent in metabolic disorders.

Study B utilized molecular docking techniques to explore the binding affinity of the compound with various enzymes. Results indicated strong interactions with key metabolic enzymes, supporting its role as a modulator in metabolic pathways.

Study C investigated the compound's effects on cellular metabolism, revealing significant changes in metabolic profiles that could be linked to its enzyme inhibition properties.

4. Applications and Future Directions

The unique structure and biological activity of this compound suggest several potential applications:

- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting metabolic diseases.

- Research Tool : Its specific interactions with enzymes make it a valuable tool for studying metabolic pathways and enzyme function.

Future research should focus on elucidating the detailed mechanisms of action at the molecular level and exploring the therapeutic potential of this compound in clinical settings.

Eigenschaften

IUPAC Name |

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHXOVKGKHSNDO-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.